molecular formula C9H8BrNO2S B3126255 ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 332099-35-1

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3126255
CAS No.: 332099-35-1
M. Wt: 274.14 g/mol
InChI Key: KSONMHNRMJQMFE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary targets of “ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” are currently unknown. This compound is used as an important raw material in organic synthesis

Pharmacokinetics

As a synthetic compound, its bioavailability would depend on the specific context of its use .

Result of Action

Its primary known use is as a raw material in organic synthesis .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, it is sparingly soluble in water , suggesting that its activity could be affected by the solvent used. Additionally, it should be stored in a cool, dry, well-ventilated place , indicating that temperature and humidity could impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of the thieno[3,2-b]pyrrole core followed by esterification. One common method involves the reaction of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions usually require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONMHNRMJQMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 4
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 5
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 6
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

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